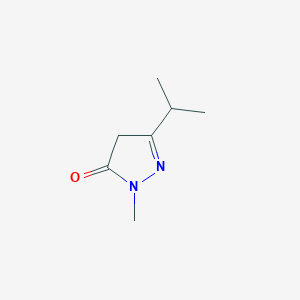
1-Pyridin-3-YL-pent-4-EN-1-OL
Übersicht
Beschreibung
“1-Pyridin-3-YL-pent-4-EN-1-OL” is a heterocyclic organic compound . It has a molecular formula of C10H13NO and a molecular weight of 163.22 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 163.22 . Other properties such as melting point, boiling point, and density are not explicitly provided in the search results .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
1-Pyridin-3-YL-pent-4-EN-1-OL has been investigated in catalysis. A study by Amarante et al. (2014) explored its derivative in molybdenum oxide/pyrazolylpyridine hybrid materials, demonstrating high activity and selectivity in olefin epoxidation, particularly with bio-derived olefins like DL-limonene and methyl oleate (Amarante et al., 2014).
Photocatalytic Activities
In the field of photocatalysis, Bachmann et al. (2013) described the coordination of pyridine-based ligands, including this compound derivatives, to various metals. These complexes showed activity in water reduction, demonstrating the ligand's relevance in photocatalytic applications (Bachmann et al., 2013).
Synthesis of Multifunctional Materials
A study by Halcrow (2014) surveyed developments in the chemistry of pyridine derivatives, emphasizing the synthesis of multifunctional materials, including biomedical sensors and catalytic applications. This highlights the diverse utility of this compound derivatives in various scientific fields (Halcrow, 2014).
Organic Light-Emitting Diodes (OLEDs)
Li et al. (2016) utilized a derivative of this compound in the fabrication of phosphorescent OLEDs. The study demonstrated its application as a bipolar host material, highlighting its potential in advancing OLED technology (Li et al., 2016).
Polymerization Catalysis
Gu et al. (2017) explored the use of this compound derivatives in rare earth metal bisamido complexes, which acted as precatalysts for isoprene polymerization, achieving high regio- and stereo-selectivity. This underscores its significance in polymer science (Gu et al., 2017).
Eigenschaften
IUPAC Name |
1-pyridin-3-ylpent-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-3-6-10(12)9-5-4-7-11-8-9/h2,4-5,7-8,10,12H,1,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYTVZFUERQVCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C1=CN=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508364 | |
| Record name | 1-(Pyridin-3-yl)pent-4-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81418-01-1 | |
| Record name | 1-(Pyridin-3-yl)pent-4-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1611486.png)








![(1R,3aS,6aR)-rel-2-Benzyl 1-ethyl 4-oxohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B1611501.png)

